2-Ethyl-4-(thiophen-3-yl)butanoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

2-Ethyl-4-(thiophen-3-yl)butanoic acid (CAS 1344128-80-8) is a branched fatty acid derivative featuring a C10 thiophene-bearing carboxylic acid scaffold. The compound incorporates a thiophen-3-yl substituent at the 4-position of a butanoic acid chain bearing an ethyl branch at the 2-position, yielding a molecular formula of C10H14O2S and a molecular weight of 198.28 g/mol.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
Cat. No. B13533428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-(thiophen-3-yl)butanoic acid
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESCCC(CCC1=CSC=C1)C(=O)O
InChIInChI=1S/C10H14O2S/c1-2-9(10(11)12)4-3-8-5-6-13-7-8/h5-7,9H,2-4H2,1H3,(H,11,12)
InChIKeyKDKIAMHKNYATOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-(thiophen-3-yl)butanoic acid: Structure and Procurement Overview


2-Ethyl-4-(thiophen-3-yl)butanoic acid (CAS 1344128-80-8) is a branched fatty acid derivative featuring a C10 thiophene-bearing carboxylic acid scaffold . The compound incorporates a thiophen-3-yl substituent at the 4-position of a butanoic acid chain bearing an ethyl branch at the 2-position, yielding a molecular formula of C10H14O2S and a molecular weight of 198.28 g/mol . It is supplied as a research-grade building block at purities typically ≥97-98% and is employed as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 2-Ethyl-4-(thiophen-3-yl)butanoic acid Cannot Be Replaced by Simpler Thiophene-Butanoic Acid Analogs


Structurally simpler analogs, such as 4-(thiophen-3-yl)butanoic acid (linear, no branching) or 2-(thiophen-3-yl)butanoic acid (thiophene directly attached at the 2-position), lack the 2-ethyl substitution that defines the target compound . This ethyl branch introduces steric bulk that alters conformational flexibility, lipophilicity, and intermolecular interactions . Furthermore, the 3-substitution pattern on the thiophene ring (versus 2-substituted analogs) modulates electronic distribution and reactivity . Consequently, generic substitution with unbranched or differently substituted thiophene-butanoic acids is not scientifically valid; procurement of the precise compound is required to maintain intended biological or chemical outcomes in applications such as matrix metalloprotease inhibition [1].

Quantitative Comparative Evidence for 2-Ethyl-4-(thiophen-3-yl)butanoic acid Differentiation


LogP (Lipophilicity) Comparison: 2-Ethyl-4-(thiophen-3-yl)butanoic acid vs. 4-(Thiophen-3-yl)butanoic acid

2-Ethyl-4-(thiophen-3-yl)butanoic acid exhibits a calculated logP of 2.79 , compared to 2.16 for the unbranched analog 4-(thiophen-3-yl)butanoic acid . The ethyl branch increases lipophilicity by ΔlogP = 0.63, which may enhance membrane permeability and influence target engagement in hydrophobic binding pockets.

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Steric Bulk: 2-Ethyl-4-(thiophen-3-yl)butanoic acid vs. 4-(Thiophen-3-yl)butanoic acid

The target compound has a molecular weight of 198.28 g/mol , whereas the linear analog 4-(thiophen-3-yl)butanoic acid has a molecular weight of 170.23 g/mol . The 2-ethyl branch adds 28.05 g/mol (ΔMW = +28.05) and introduces significant steric hindrance near the carboxylic acid moiety, as evidenced by an additional rotatable bond (5 vs. 4) .

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Lipophilicity Fine-Tuning: 2-Ethyl-4-(thiophen-3-yl)butanoic acid vs. 2-Ethyl-4-phenylbutanoic acid

2-Ethyl-4-(thiophen-3-yl)butanoic acid exhibits a logP of 2.79 , while the phenyl analog (2-ethyl-4-phenylbutanoic acid) shows a logP of 2.73 . The thiophene ring slightly increases lipophilicity (ΔlogP = +0.06) while introducing a sulfur heteroatom that can participate in additional polar interactions (H-bond acceptors: 2 vs. 1) . This subtle modulation may enhance target binding in hydrophobic pockets that also contain polar residues.

Medicinal Chemistry Bioisosterism Drug Design

Purity Specification: 2-Ethyl-4-(thiophen-3-yl)butanoic acid vs. Closest Analog

Commercially available 2-ethyl-4-(thiophen-3-yl)butanoic acid is supplied at ≥97-98% purity , whereas the structurally closest commercially available analog, 2-(thiophen-3-yl)butanoic acid, is typically offered at 95% purity . The higher purity specification reduces the burden of in-house purification and improves reproducibility in downstream applications.

Chemical Synthesis Quality Control Procurement

Class-Level Biological Activity: Thiophene-Butanoic Acid Derivatives as Matrix Metalloprotease Inhibitors

Thiophene-containing butanoic acid derivatives, including the 4-(thiophen-3-yl) scaffold, have been disclosed as inhibitors of matrix metalloproteases (MMPs) [1]. While specific IC50 data for 2-ethyl-4-(thiophen-3-yl)butanoic acid are not publicly available, the 2-ethyl substitution may confer enhanced selectivity or potency over unbranched analogs, as observed in related MMP inhibitor series [1]. The ethyl branch may occupy a hydrophobic sub-pocket in MMP active sites, improving binding affinity.

Enzyme Inhibition Matrix Metalloproteases Inflammation

Optimal Application Scenarios for 2-Ethyl-4-(thiophen-3-yl)butanoic acid in Research and Development


Medicinal Chemistry: Lead Optimization for MMP Inhibitors

Given its classification within thiophene-butanoic acid MMP inhibitors [1], 2-ethyl-4-(thiophen-3-yl)butanoic acid is a suitable scaffold for designing novel MMP inhibitors. The 2-ethyl branch may be exploited to fill a hydrophobic sub-pocket, potentially improving potency and selectivity relative to unbranched analogs.

Bioisosteric Replacement in Drug Design

The compound serves as a thiophene bioisostere for phenyl-containing carboxylic acids. The small increase in logP (ΔlogP = +0.06) and additional H-bond acceptor (ΔHBA = +1) compared to the phenyl analog allow medicinal chemists to fine-tune lipophilicity and polar interactions while maintaining a similar molecular framework.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 198.28 g/mol and balanced physicochemical properties (logP ≈ 2.8, TPSA ≈ 37 Ų) , 2-ethyl-4-(thiophen-3-yl)butanoic acid meets fragment-like criteria. Its steric bulk and heteroaromatic character provide valuable three-dimensionality for fragment screening collections.

Synthetic Intermediate for Advanced Building Blocks

The carboxylic acid handle enables straightforward derivatization via amide coupling, esterification, or reduction. The high commercial purity (≥97%) reduces the need for pre-activation purification, facilitating its use as a reliable building block in parallel synthesis and medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-4-(thiophen-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.